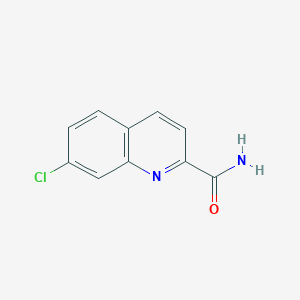

7-Chloro-2-Quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro-2-Quinolinecarboxamide is a compound with the molecular formula C10H7ClN2O and a molecular weight of 206.6 . It is also known as 7-chloroquinoline-2-carboxamide .

Synthesis Analysis

The synthesis of 7-Chloro-2-Quinolinecarboxamide and its derivatives often involves the Doebner-Miller reaction, which uses tetrachloro-1,4 (or 1,2)-quinone as an oxidant . This process improves yields and eliminates the need for forming a ZnCl₂ complex to isolate the end product . Another method involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .Molecular Structure Analysis

The molecular structure of 7-Chloro-2-Quinolinecarboxamide includes a quinoline ring, which is a heterocyclic aromatic compound. The quinoline ring is fused with a carboxamide group .Chemical Reactions Analysis

7-Chloro-2-Quinolinecarboxamide can undergo various chemical reactions. For instance, it can be used in the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide . These reactions often involve the use of ultrasound irradiation .科学的研究の応用

Anticancer Applications

7-Chloro-2-Quinolinecarboxamide derivatives have shown potential as anticancer agents . Studies have demonstrated their effectiveness in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer), CACO (colon carcinoma), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) . These compounds induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3, which are crucial proteins in the apoptotic pathway .

Pharmacological Significance

In pharmacology, quinoline-carboxamide motifs are recognized for their broad spectrum of biological responses. They are considered a privileged structure in drug discovery programs due to their diverse bio-responses, including antioxidant , anti-inflammatory , and antimicrobial activities . The introduction of the carboxamide group can enhance these properties, making them valuable in the development of new therapeutic agents.

Chemical Synthesis

7-Chloro-2-Quinolinecarboxamide serves as a key intermediate in chemical synthesis. It is used to construct complex molecules, particularly in the synthesis of biologically active compounds. The compound’s versatility in synthetic organic chemistry makes it a valuable scaffold for developing new synthetic methodologies .

Biochemical Research

In biochemical research, 7-Chloro-2-Quinolinecarboxamide derivatives are explored for their potential in modulating biochemical pathways. They are particularly significant in studies involving protein kinases , which are critical regulators of cell survival and proliferation . The ability to selectively inhibit these kinases can lead to advancements in understanding and treating various diseases.

Molecular Biology

Molecular biology applications include the use of 7-Chloro-2-Quinolinecarboxamide derivatives in the design of molecules with specific interactions at the molecular level. These interactions can be crucial for understanding cellular processes and developing targeted therapies .

Fungicidal Properties

Some derivatives of 7-Chloro-2-Quinolinecarboxamide have been investigated for their fungicidal properties. They are designed to combat phytopathogenic fungi, which can be of great significance in agriculture and food safety .

将来の方向性

The future directions for 7-Chloro-2-Quinolinecarboxamide could involve further exploration of its therapeutic potential. For instance, it can be used to synthesize a series of novel 7-chloroquinoline derivatives, which can then be explored for their therapeutic potential . This may also be adaptable for the derivatization of other such less reactive carboxylate species .

作用機序

Target of Action

The primary targets of 7-Chloro-2-Quinolinecarboxamide are protein kinases (PKs), which are the main regulators of cell survival and proliferation . In particular, it has been found to inhibit Pim-1 kinase .

Mode of Action

7-Chloro-2-Quinolinecarboxamide interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of Pim-1 kinase, a protein that plays a crucial role in cell survival and proliferation . This inhibition leads to changes in the cell, including a decrease in proliferation.

Biochemical Pathways

It is known that the compound induces apoptosis, or programmed cell death, in cancer cells . This is accomplished by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, 7-Chloro-2-Quinolinecarboxamide has been found to be orally bioavailable . This means that the compound can be absorbed into the bloodstream when taken orally.

Result of Action

The result of 7-Chloro-2-Quinolinecarboxamide’s action is a decrease in cell proliferation and an increase in cell death in cancer cells . This is due to the compound’s ability to inhibit protein kinases and induce apoptosis .

特性

IUPAC Name |

7-chloroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-7-3-1-6-2-4-8(10(12)14)13-9(6)5-7/h1-5H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYADWYKOGDTHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)

![Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate](/img/structure/B2975260.png)

![2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2975261.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2975265.png)

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2975269.png)

![3-(2,2,2-Trifluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2975270.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2975271.png)